1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound consists of two imidazolium rings connected by a methylene bridge, with each ring bearing an ethyl group. The diiodide counterions balance the positive charges on the imidazolium rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide typically involves the reaction of 3-ethyl-2,3-dihydro-1H-imidazole with formaldehyde and hydroiodic acid. The reaction proceeds through the formation of a methylene bridge between the two imidazole rings, followed by the addition of iodine to form the diiodide salt. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based radicals.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: Imidazolium-based radicals.
Reduction: Imidazole derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interfere with enzyme activity and protein function, contributing to its antimicrobial and anticancer properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s positive charge plays a crucial role in its interactions with negatively charged cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar structure but with a methyl group instead of a methylene bridge.
1,3-Dimethylimidazolium iodide: Contains two methyl groups on the imidazolium ring.
1-Ethyl-2,3,3-trimethylindolium iodide: An indolium-based compound with similar properties.
Uniqueness
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is unique due to its methylene bridge connecting two imidazolium rings, which imparts distinct structural and chemical properties. This feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
898551-15-0 |
---|---|
Molecular Formula |
C11H22I2N4 |
Molecular Weight |
464.13 g/mol |
IUPAC Name |
3-ethyl-1-[(3-ethyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H |
InChI Key |
PZZKZOZSAYCDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.